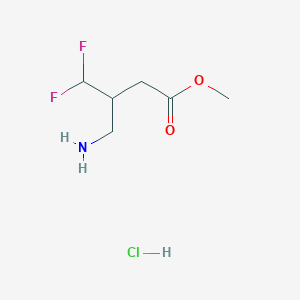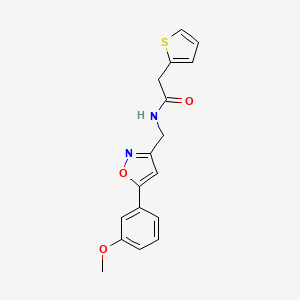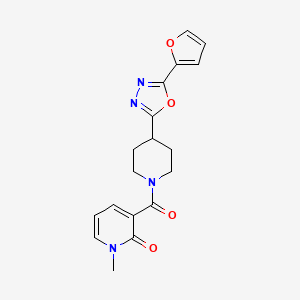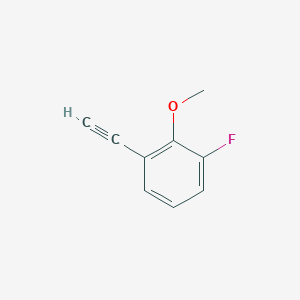
Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group . The compound also contains a difluorobutanoate group, which suggests the presence of a four-carbon chain with two fluorine atoms attached to the same carbon atom.
Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, are generally basic and can participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions or form imines and enamines. The presence of the difluorobutanoate group could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than similar-sized molecules that lack nitrogen . The presence of fluorine atoms could influence the compound’s polarity and hence its solubility in different solvents.科学的研究の応用
Enzymatic Resolution and Derivative Synthesis
A study demonstrated the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, leading to the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. This process involves the resolution of mixtures into their enantiomeric forms, highlighting the compound's utility in preparing optically pure amino acids, essential for pharmaceutical applications (Ayi, Guedj, & Septe, 1995).
Synthesis of Anticancer Derivatives
Research into the synthesis of 4,4-difluoro-meta-chlorambucil, a derivative of chlorambucil, utilized intermediates related to methyl 3-(aminomethyl)-4,4-difluorobutanoate. This approach underscores the significance of the compound in creating novel anticancer drugs, though challenges in hydrolytic stability were noted (Buss, Coe, & Tatlow, 1997).
Development of Fluorinated Amino Acids
A related compound, methyl 3,3-difluoro-2-aminobutanoate, served as a starting point for the preparation of D- and L-2-amino-3,3-difluorobutanoic acids. The fluorinated amino acids derived from these processes have potential utility in medicinal chemistry, given their optical purity and the high enantiomeric excess achieved (Ayi, Guedj, & Septe, 1995).
Chemical Synthesis Techniques
The compound also finds application in diverse chemical synthesis techniques, including the alpha-alkylation of beta-aminobutanoates, showcasing its versatility in organic synthesis. This method facilitates the preparation of enantiomerically pure 3-aminobutanoic acid derivatives, a valuable asset in synthesizing biologically active molecules (Seebach & Estermann, 1987).
Anticancer Drug Synthesis
The creation of 3,3-difluorochlorambucil, a difluoro-derivative of chlorambucil, demonstrates the use of methyl 3-(aminomethyl)-4,4-difluorobutanoate in synthesizing anticancer agents. This research highlights the compound's role in developing treatments targeting specific cancers, with methods detailed for achieving the desired product through a multi-stage synthesis (Buss, Coe, & Tatlow, 1986).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAELPKSMFMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2628497.png)


![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628506.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628507.png)
![3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628508.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2628509.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/no-structure.png)
